molecular formula C27H46O B1366941 Cholesterol-3,4-13C2 CAS No. 78887-48-6

Cholesterol-3,4-13C2

Cat. No.: B1366941
CAS No.: 78887-48-6
M. Wt: 388.6 g/mol
InChI Key: HVYWMOMLDIMFJA-WKKCFSIESA-N
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Description

Cholesterol-3,4-13C2 is a stable isotopically labeled form of cholesterol, where the carbon atoms at positions 3 and 4 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism and its role in various biological processes. The molecular formula of this compound is C25H46O, and it has a molecular weight of 388.64 g/mol .

Mechanism of Action

Target of Action

Cholesterol-3,4-13C2, also known as Cholesterol-13C2, is an isotopically labeled form of cholesterol . It is primarily used as an internal standard for the quantification of cholesterol . The primary targets of cholesterol are cell membranes, where it plays a crucial role in maintaining the integrity and fluidity of the membranes .

Mode of Action

This compound interacts with its targets, the cell membranes, by integrating into the phospholipid bilayer. It aligns between the fatty acid chains of the phospholipids, influencing the fluidity and permeability of the membrane .

Biochemical Pathways

This compound is involved in the same biochemical pathways as cholesterol. It is a key precursor for the synthesis of steroid hormones, bile acids, and vitamin D . It also plays a role in the formation of lipid rafts, specialized membrane microdomains that serve as organizing centers for the assembly of signaling molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of cholesterol. Cholesterol is well-absorbed in the intestines, widely distributed in the body, metabolized in the liver, and excreted in the bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in cell membranes. By influencing membrane fluidity and permeability, it affects various cellular processes, including signal transduction, protein trafficking, and membrane fusion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect membrane fluidity and thus the role of cholesterol in the membrane . Furthermore, the compound’s stability can be affected by factors such as pH and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-3,4-13C2 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical companies that have the capability to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The final product is often subjected to rigorous testing to confirm its isotopic composition and purity .

Chemical Reactions Analysis

Types of Reactions: Cholesterol-3,4-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and transformations of cholesterol in biological systems .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cholest-4-en-3-one, while reduction can yield cholestanol .

Scientific Research Applications

Cholesterol-3,4-13C2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Cholesterol-2,3,4-13C3
  • Cholesterol-4-13C
  • Cholesterol-2,2,3,4,4,6-d6
  • Cholesterol-25,26,27-13C3

Comparison: Cholesterol-3,4-13C2 is unique due to the specific labeling of carbon atoms at positions 3 and 4. This specific labeling allows for precise tracking of metabolic transformations at these positions, providing detailed insights into cholesterol metabolism. Other similar compounds, such as Cholesterol-2,3,4-13C3, have different labeling patterns, which can be used for studying other aspects of cholesterol metabolism .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-WKKCFSIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486648
Record name Cholesterol-3,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-48-6
Record name Cholesterol-3,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Cholesterol-3,4-13C2 used to study cholesterol uptake in cells?

A1: this compound is used as a tracer to quantify cholesterol uptake by cells. In the provided research [], Caco-2 cells (a model for human intestinal cells) were cultured in a medium containing this compound along with phytosterols. After incubation, the cells were collected and the amount of this compound incorporated into the cells was measured using a highly sensitive technique called liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS). This method allows researchers to differentiate between the this compound taken up from the medium and the cholesterol naturally present in the cells.

Q2: What are the advantages of using LC/APCI-MS/MS for analyzing this compound?

A2: The study highlights that LC/APCI-MS/MS offers superior selectivity and sensitivity compared to older methods like LC/APCI-MS with selected ion monitoring (SIM) []. This is because tandem mass spectrometry (MS/MS) allows for the detection of specific fragments of the this compound molecule, reducing interference from other compounds and increasing the accuracy of the analysis even at very low concentrations.

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